molecular formula C15H15ClN2O2 B3004497 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1397194-93-2

2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B3004497
CAS No.: 1397194-93-2
M. Wt: 290.75
InChI Key: GAURJTZBOBBMIO-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a chloro group, a methoxyphenyl group, and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(3-methoxyphenyl)acetamide.

    Introduction of the Pyridinylmethyl Group: The intermediate is then reacted with pyridin-4-ylmethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems.

    Materials Science: Exploring its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups may contribute to its binding affinity and specificity, while the pyridinylmethyl group may facilitate interactions with biological receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-methoxyphenyl)acetamide: Lacks the pyridinylmethyl group.

    N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the chloro group.

    2-chloro-N-(pyridin-4-ylmethyl)acetamide: Lacks the methoxyphenyl group.

Uniqueness

2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-14-4-2-3-13(9-14)18(15(19)10-16)11-12-5-7-17-8-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAURJTZBOBBMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC2=CC=NC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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